molecular formula C20H28N4O4S B2425768 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1428372-78-4

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2425768
CAS No.: 1428372-78-4
M. Wt: 420.53
InChI Key: OANVBYNURPWJGQ-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with methyl groups and a sulfonamide group, along with a piperidine moiety linked to a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Piperidine Moiety: The piperidine ring is synthesized separately and then linked to the pyrazole derivative through a nucleophilic substitution reaction.

    Phenoxyacetyl Group Addition: The final step involves the acylation of the piperidine nitrogen with phenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Biological Research: It is used as a tool compound to study the function of specific enzymes and receptors in biological systems.

    Chemical Biology: The compound serves as a probe to investigate cellular pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could modulate the activity of neurotransmitter receptors in the brain, thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide: This compound shares structural similarities with the pyrazole and piperidine moieties.

    N-(2-Phenoxyacetyl)piperidine-4-sulfonamide: Similar in having the phenoxyacetyl and piperidine groups.

Uniqueness

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyl-substituted pyrazole ring and sulfonamide group are particularly noteworthy, as they contribute to its stability and reactivity.

Properties

IUPAC Name

1,3,5-trimethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-15-20(16(2)23(3)22-15)29(26,27)21-13-17-9-11-24(12-10-17)19(25)14-28-18-7-5-4-6-8-18/h4-8,17,21H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANVBYNURPWJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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